4-Chloro-3-fluoroaniline (CAS 367-22-6) is a highly specialized dihalogenated aromatic amine utilized primarily as a building block in advanced pharmaceutical synthesis and materials science. Featuring a primary amine functional group alongside meta-fluoro and para-chloro substituents, this compound possesses a distinct electronic and steric profile that governs its reactivity in nucleophilic substitutions, Buchwald-Hartwig aminations, and amide coupling reactions . With a melting point of 58–62 °C and a relatively low predicted pKa of ~2.94, it serves as a critical precursor for active pharmaceutical ingredients (APIs), including specific antimalarials, HIV-1 entry inhibitors, and kinase inhibitor analytical standards, as well as an optimal monomer for synthesizing electroactive fluorinated polyanilines . Procurement of this exact isomer is driven by its unique ability to fine-tune lipophilicity, metabolic stability, and target-binding affinity in downstream products.
Substituting 4-chloro-3-fluoroaniline with its widely used positional isomer, 3-chloro-4-fluoroaniline (the standard Gefitinib precursor), or monohalogenated analogs fundamentally alters both synthetic processability and downstream efficacy. The positional swap of the chlorine and fluorine atoms shifts the amine's pKa from ~3.60 (in the 3-Cl, 4-F isomer) to ~2.94, significantly reducing nucleophilicity and necessitating customized catalytic conditions for high-yield cross-coupling . Furthermore, in medicinal chemistry, the exact 4-chloro-3-fluoro substitution pattern is strictly required to establish specific halogen bonds and steric fits within target binding pockets, such as the Phe43 cavity of the HIV-1 gp120 envelope or the PfATP4 binding site in Plasmodium falciparum [1]. Utilizing an alternative isomer or a generic halogenated aniline abolishes these precise molecular interactions, leading to a drastic loss of nanomolar potency and rendering the resulting APIs clinically inactive.
The specific arrangement of the electronegative halogens in 4-chloro-3-fluoroaniline results in a predicted pKa of approximately 2.94, which is notably lower than that of its structural isomer 3-chloro-4-fluoroaniline (pKa ~3.60) . This 0.66 pKa unit reduction directly decreases the basicity and nucleophilicity of the primary amine. Consequently, standard amide coupling or amination conditions optimized for generic anilines often yield poor conversions. Process chemists must select this exact compound and pair it with optimized basic conditions (e.g., DIPEA/HATU) or specific palladium ligands in Buchwald-Hartwig aminations to achieve high-yield incorporation into complex API scaffolds .
| Evidence Dimension | Amine pKa (Basicity/Nucleophilicity) |
| Target Compound Data | ~2.94 pKa |
| Comparator Or Baseline | 3-Chloro-4-fluoroaniline (~3.60 pKa) |
| Quantified Difference | ~0.66 pKa unit reduction |
| Conditions | Predicted physicochemical properties affecting nucleophilic coupling |
Buyers must account for the lower pKa when selecting coupling reagents and base equivalents to ensure high yields and reproducibility in API synthesis.
In the development of advanced antimalarial agents targeting the Plasmodium falciparum parasite, the incorporation of the 4-chloro-3-fluoroaniline building block provides critical binding advantages over monohalogenated baselines. The specific steric bulk of the para-chlorine combined with the electronic effect of the meta-fluorine significantly improves the drug's potency, driving the half-maximal effective concentration (EC50) down to 27 nM in optimized scaffolds . Substituting this moiety with unhalogenated or differently substituted anilines typically results in a loss of binding affinity, pushing the EC50 into the less favorable >100 nM range.
| Evidence Dimension | Antimalarial Potency (EC50) |
| Target Compound Data | 27 nM EC50 |
| Comparator Or Baseline | Monohalogenated/unhalogenated baselines (>100 nM EC50) |
| Quantified Difference | Sub-30 nM potency achievement |
| Conditions | Plasmodium falciparum parasite growth inhibition assay |
Procuring this exact isomer is critical for achieving nanomolar potency in specific antimalarial drug development pipelines.
4-Chloro-3-fluoroaniline is the mandatory precursor for synthesizing the 3-substituted piperidine core of novel HIV-1 CD4-mimetic compounds, such as MCG-IV-210. The 4-chloro-3-fluoro substitution on the aromatic ring is structurally essential to 'open' the HIV-1 envelope glycoprotein (Env) and stabilize the vulnerable state 2A conformation[1]. Structure-activity relationship studies demonstrate that this exact substitution pattern is required to sensitize viral particles to antibody-dependent cellular cytotoxicity (ADCC), achieving a 50% inhibitory concentration (IC50) of 0.11 μM against HIV-1CH58TF; utilizing alternative halogenated anilines fails to achieve the precise steric fit necessary for this level of antiviral activity.
| Evidence Dimension | Viral Neutralization (IC50) |
| Target Compound Data | 0.11 μM IC50 (MCG-IV-210 derivative) |
| Comparator Or Baseline | Alternative halogenated aniline derivatives |
| Quantified Difference | Essential for optimal ADCC sensitization and sub-micromolar IC50 |
| Conditions | HIV-1 infected cells and viral particles |
Substitution with other isomers will result in a loss of the specific steric interactions required for HIV-1 Env binding and neutralization.
For materials science applications, 4-chloro-3-fluoroaniline acts as a highly specialized monomer due to its distinct electronic transitions, specifically an S1 ← S0 excitation energy of 33,242 cm⁻¹ and an adiabatic ionization energy of 63,868 cm⁻¹ [1]. When polymerized via advanced concurrent reduction and substitution or Buchwald-Hartwig amination, this monomer can yield highly conductive fluorinated polyanilines (up to 3 S/cm). This is a massive improvement over conventionally prepared poly(fluoroaniline)s, which typically exhibit poor conductivities in the range of 10⁻⁶ to 10⁻⁵ S/cm [2].
| Evidence Dimension | Polymer Conductivity Potential |
| Target Compound Data | Up to 3 S/cm conductivity |
| Comparator Or Baseline | Conventional poly(fluoroaniline)s (10⁻⁶ to 10⁻⁵ S/cm) |
| Quantified Difference | Up to 5 orders of magnitude improvement |
| Conditions | Optimized polymerization of fluorinated aniline monomers |
Industrial buyers developing electroactive polymers require this specific monomer to overcome the conductivity limitations of standard fluorinated anilines.
4-Chloro-3-fluoroaniline is the required starting material for the amide coupling phase in the synthesis of 3-substituted piperidine cores for HIV-1 entry inhibitors. Its specific halogenation pattern is necessary to ensure the final API can stabilize the state 2A conformation of the HIV-1 Env glycoprotein, making it indispensable for this class of antiviral research [1].
In medicinal chemistry pipelines targeting Plasmodium falciparum, this compound is utilized as a nucleophilic building block to introduce a dihalogenated moiety. Procurement of this exact isomer is critical for achieving sub-30 nM EC50 values, as the specific para-chloro and meta-fluoro arrangement dictates the necessary binding affinity within the parasite's target sites.
Industrial and academic materials scientists procure 4-chloro-3-fluoroaniline as a monomer for synthesizing advanced conductive polymers. Its unique ionization energy allows it to overcome the typical conductivity limitations of standard fluorinated anilines, enabling the creation of highly electroactive polyanilines for use in sensors, conductive inks, and semiconductor applications [2].
Because 4-chloro-3-fluoroaniline is a positional isomer of the standard Gefitinib precursor (3-chloro-4-fluoroaniline), it is specifically procured to synthesize 3-deschloro-4-desfluoro-4-chloro-3-fluoro Gefitinib (D289540). This allows quality control laboratories to accurately identify and quantify API isomer impurities in commercial tyrosine kinase inhibitor batches, ensuring regulatory compliance .
Acute Toxic;Irritant